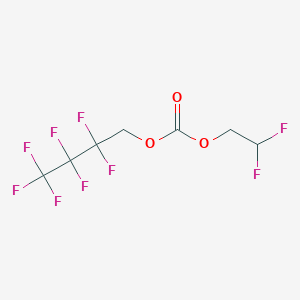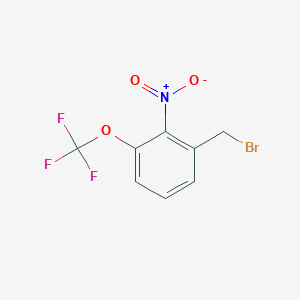
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group, a nitro group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethoxy)toluene to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Reduction: The major product is 1-(Aminomethyl)-2-nitro-3-(trifluoromethoxy)benzene.
Oxidation: The major product is 1-(Carboxymethyl)-2-nitro-3-(trifluoromethoxy)benzene.
Scientific Research Applications
1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The nitro group can participate in redox reactions, altering the compound’s electronic properties. The trifluoromethoxy group enhances the compound’s lipophilicity and stability .
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-3-methyl-5-(trifluoromethoxy)benzene
- 1-(Bromomethyl)-4-(trifluoromethoxy)benzene
Uniqueness: 1-(Bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene is unique due to the presence of both a nitro group and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
1258547-44-2 |
|---|---|
Molecular Formula |
C8H5BrF3NO3 |
Molecular Weight |
300.03 g/mol |
IUPAC Name |
1-(bromomethyl)-2-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-5-2-1-3-6(7(5)13(14)15)16-8(10,11)12/h1-3H,4H2 |
InChI Key |
SRMJUKBFCLWETO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


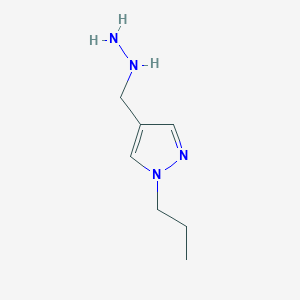
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
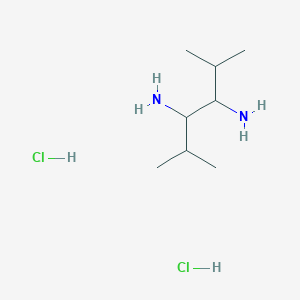
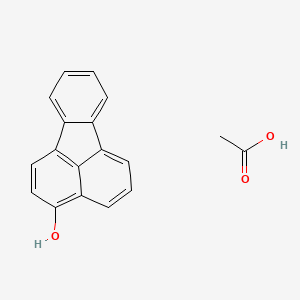


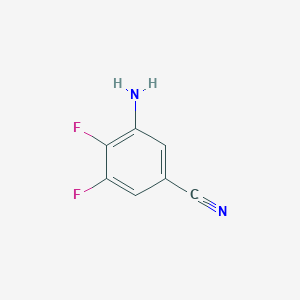
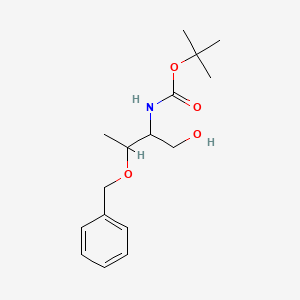
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
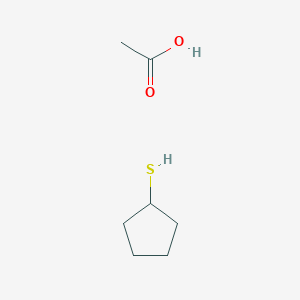
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
